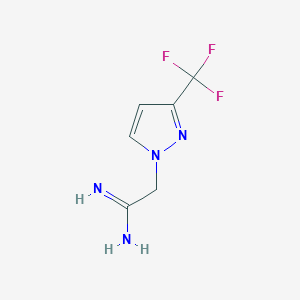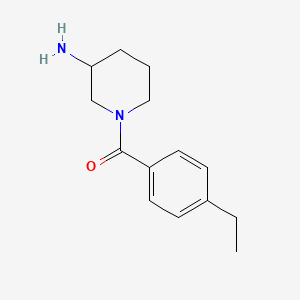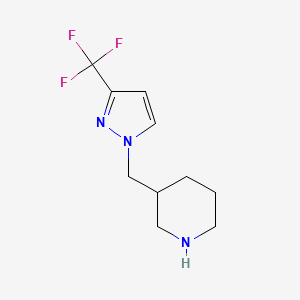
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine
Übersicht
Beschreibung
“3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic compound that contains a piperidine ring, a pyrazole ring, and a trifluoromethyl group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The review by Giovanna Li Petri et al. provides an overview of the synthetic strategies used for the construction of various piperidine derivatives . These strategies include ring construction from different cyclic or acyclic precursors, and functionalization of preformed piperidine rings .
Molecular Structure Analysis
The molecular structure of “3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” is characterized by a piperidine ring, a pyrazole ring, and a trifluoromethyl group . The piperidine ring is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The trifluoromethyl group consists of one carbon atom and three fluorine atoms .
Chemical Reactions Analysis
The chemical reactions involving “3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” are likely to be influenced by the presence of the piperidine and pyrazole rings, as well as the trifluoromethyl group . The review by Giovanna Li Petri et al. discusses the influence of steric factors on the biological activity of piperidine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” are likely to be influenced by its molecular structure . The presence of the piperidine and pyrazole rings, as well as the trifluoromethyl group, may contribute to its unique physicochemical properties .
Wissenschaftliche Forschungsanwendungen
Pharmacological Significance
Piperidine derivatives, including those with a trifluoromethyl group, are prevalent in pharmaceuticals. The trifluoromethyl group is often used as a bioisostere to modulate the steric and electronic properties of a compound, enhancing its pharmacological profile . This particular compound could be investigated for its potential as a CGRP receptor antagonist , which is relevant in the treatment of conditions like migraines due to its role in innervating pain-sensitive meningeal blood vessels .
Synthetic Chemistry Applications
In synthetic chemistry, this compound serves as a versatile intermediate. Its structure allows for various intra- and intermolecular reactions, leading to the formation of new piperidine derivatives. These derivatives can be further utilized to synthesize more complex molecules, including spiropiperidines and piperidinones , which have significant applications in drug development .
Biological Activity Enhancement
The introduction of a trifluoromethyl group into piperidine derivatives can increase their biological activity. This is due to the group’s ability to increase lipophilicity, bioavailability, and metabolic stability of the molecules. As such, this compound could be pivotal in the development of new bioactive molecules with improved efficacy .
Agricultural Chemistry
The trifluoromethyl group is also significant in the field of agricultural chemistry. Compounds with this group have been used in the synthesis of pesticides and herbicides. Their structural properties allow them to interact with biological targets in pests, providing a basis for developing new agrochemicals .
Zukünftige Richtungen
The future directions for research on “3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” and similar compounds are likely to involve further exploration of their synthesis, structure, reactivity, mechanism of action, and potential applications . The development of new synthetic methods and the design of new piperidine compounds with different biological profiles are areas of ongoing research .
Eigenschaften
IUPAC Name |
3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-3-5-16(15-9)7-8-2-1-4-14-6-8/h3,5,8,14H,1-2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBSKZSTKOIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464373.png)
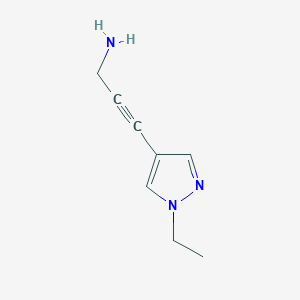
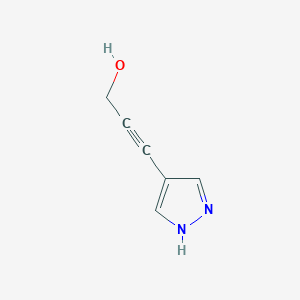
![N-[2-(4-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1464377.png)
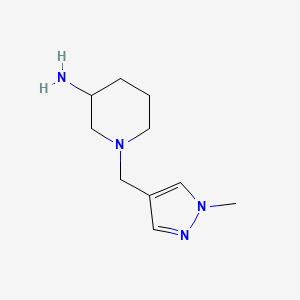
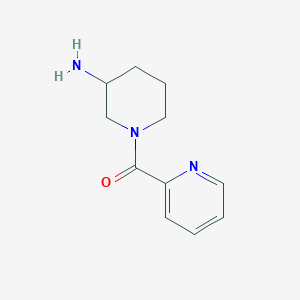

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464382.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B1464383.png)
![N-[(2-Methoxyphenyl)methyl]-N-methyl-sulfamoyl chloride](/img/structure/B1464384.png)
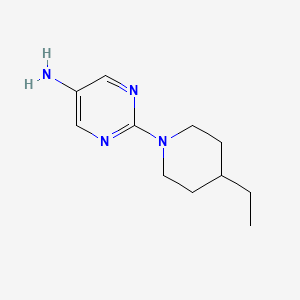
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)
